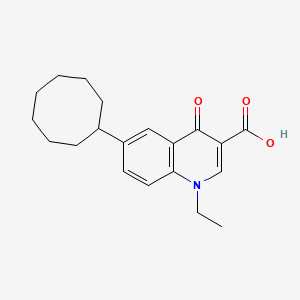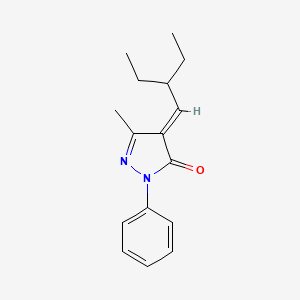![molecular formula C10H15N5O3S B12915365 4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol CAS No. 57464-47-8](/img/structure/B12915365.png)
4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol is a complex organic compound that features a purine base with a methylthio group and a butane-1,2,3-triol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine
Attachment of the Butane-1,2,3-triol Moiety: The butane-1,2,3-triol moiety can be introduced via a nucleophilic substitution reaction where the purine base reacts with a suitable butane-1,2,3-triol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol can undergo various types of chemical reactions:
Oxidation: The hydroxyl groups in the butane-1,2,3-triol moiety can be oxidized to form carbonyl compounds.
Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones from the hydroxyl groups.
Reduction: Formation of dihydropurine derivatives.
Substitution: Formation of new derivatives with different functional groups replacing the methylthio group.
Aplicaciones Científicas De Investigación
4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid metabolism. The methylthio group may enhance the compound’s binding affinity to specific targets, while the butane-1,2,3-triol moiety can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
Butane-1,2,3-triol: A simpler triol with similar hydroxyl functionality.
6-(Methylthio)-9H-purine: A purine derivative with a methylthio group but lacking the butane-1,2,3-triol moiety.
Adenosine: A naturally occurring nucleoside with a purine base and a ribose sugar.
Uniqueness
4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol is unique due to the combination of the purine base with a methylthio group and the butane-1,2,3-triol moiety
Propiedades
Número CAS |
57464-47-8 |
|---|---|
Fórmula molecular |
C10H15N5O3S |
Peso molecular |
285.33 g/mol |
Nombre IUPAC |
4-[(6-methylsulfanylpurin-9-yl)amino]butane-1,2,3-triol |
InChI |
InChI=1S/C10H15N5O3S/c1-19-10-8-9(11-4-12-10)15(5-13-8)14-2-6(17)7(18)3-16/h4-7,14,16-18H,2-3H2,1H3 |
Clave InChI |
PZGHZAMGYMTVEF-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=NC2=C1N=CN2NCC(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


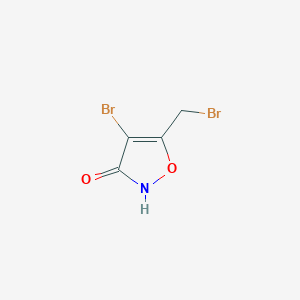


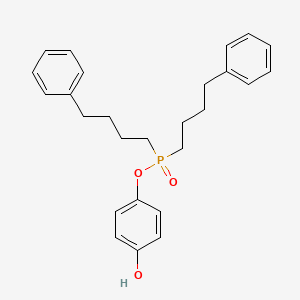
![3-Hydroxy-2-{1-[6-(methylsulfanyl)-9h-purin-9-yl]-2-oxoethoxy}propanal](/img/structure/B12915318.png)
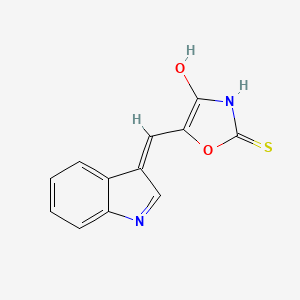


![N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine](/img/structure/B12915348.png)
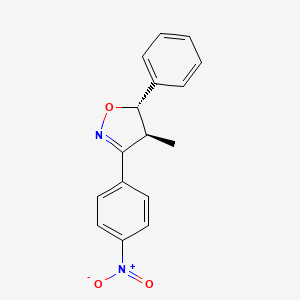
![sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate](/img/structure/B12915352.png)
![Isoxazolo[5,4-E][1,4]thiazepine](/img/structure/B12915355.png)
